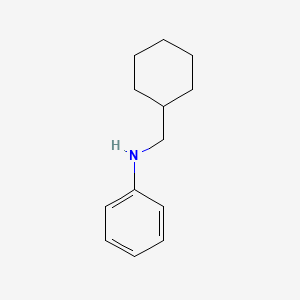

N-(cyclohexylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)aniline |

InChI |

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |

InChI Key |

HXKFBZNJRZNEMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N-(Cyclohexylmethyl)aniline: Physicochemical Profile and Synthetic Utility

The following technical guide is structured to serve as a definitive reference for N-(cyclohexylmethyl)aniline, synthesizing specific patent data with fundamental chemical principles.

Technical Whitepaper | CAS: 79952-92-4

Executive Summary

This compound (CAS 79952-92-4) is a specialized secondary amine building block utilized primarily in the synthesis of pharmaceutical candidates, particularly modulators of lipid signaling pathways such as diacylglycerol kinase (DGK). Structurally, it consists of an aniline core N-alkylated with a cyclohexylmethyl group, imparting significant lipophilicity while retaining the nucleophilic and electronic characteristics of an N-alkyl aniline. This guide details its properties, validated synthetic protocols, and handling requirements for research applications.

Molecular Architecture & Identification

The molecule features a hybrid structure combining an aromatic phenyl ring and an aliphatic cyclohexyl ring, linked by a methylene bridge and a secondary amine. This architecture balances aromatic pi-stacking potential with aliphatic steric bulk.

| Identifier | Detail |

| IUPAC Name | This compound |

| Common Synonyms | N-(Cyclohexylmethyl)benzenamine; Phenyl(cyclohexylmethyl)amine |

| CAS Number | 79952-92-4 |

| Molecular Formula | C₁₃H₁₉N |

| SMILES | C1(NCC2CCCCC2)=CC=CC=C1 |

| Molecular Weight | 189.30 g/mol |

Physicochemical Profile

Note: Due to the specialized nature of this compound, some values are predicted based on structure-activity relationship (SAR) models for N-alkyl anilines.

| Property | Value / Description | Source/Note |

| Physical State | Viscous liquid or low-melting solid | Observed in analogs |

| Boiling Point | ~305°C (Predicted at 760 mmHg) | ACD/Labs Model |

| Density | 0.98 ± 0.05 g/cm³ | Predicted |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Highly Lipophilic |

| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH, DMSO | Experimental Protocol |

| pKa (Conjugate Acid) | ~5.2 - 5.5 | Est. (N-alkyl aniline) |

| LogP | 4.15 ± 0.30 | High Lipophilicity |

Synthetic Pathways

The most robust and chemoselective method for synthesizing this compound is Reductive Amination . This route avoids the over-alkylation byproducts common in direct alkylation with alkyl halides.

Protocol: Reductive Amination (Patent Validated)

Source: Adapted from WO2021130638A1 (Synthesis of DGK modulators).

Reaction Scheme:

Aniline + Cyclohexanecarbaldehyde

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vessel with Aniline (1.0 equiv) and Cyclohexanecarbaldehyde (1.0 equiv) in Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

-

Add Acetic Acid (4.0 equiv) to catalyze imine formation.

-

Stir the mixture at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (3.0 equiv) portion-wise. Note: STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.

-

Allow the reaction to warm to RT and stir for 3–12 hours.

-

-

Work-up:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Visualization: Synthesis Logic

Figure 1: Reductive amination pathway highlighting the critical imine intermediate and selective reduction step.

Chemical Reactivity & Functionalization

As a secondary aromatic amine, this compound possesses two distinct reactivity centers: the nitrogen atom and the phenyl ring.

Nitrogen Functionalization (N-Center)

The secondary amine is nucleophilic and can undergo:

-

Acylation/Amidation: Reaction with acid chlorides or anhydrides to form tertiary amides. This is the primary route for generating pharmaceutical libraries (e.g., DGK inhibitors).

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Nitrosation: Reaction with nitrous acid to form N-nitroso compounds (Safety Warning: Potentially carcinogenic).

Aromatic Substitution (C-Center)

The nitrogen lone pair activates the phenyl ring (ortho/para director), making it susceptible to Electrophilic Aromatic Substitution (EAS):

-

Halogenation: Bromination or chlorination will occur preferentially at the para position.

-

Nitration: Controlled nitration can introduce nitro groups, though oxidation of the amine must be prevented (often by protecting the amine as an acetamide first).

Applications in Drug Development

Primary Use Case: Scaffold for Kinase Inhibitors. The cyclohexylmethyl group serves as a bulky, lipophilic "anchor" that fits into hydrophobic pockets of enzymes.

-

Mechanism: The aniline nitrogen often acts as a hydrogen bond donor/acceptor hinge binder in kinase active sites.

-

Example: Patent literature cites this moiety in the development of Diacylglycerol Kinase (DGK) Modulators , which are investigated for T-cell immunotherapy enhancement.

Safety & Handling Protocols

Treat as a hazardous aniline derivative.

| Hazard Class | Description | Precaution |

| Acute Toxicity | Toxic by inhalation, ingestion, and skin contact. | Use full PPE (Nitrile gloves, lab coat, safety glasses). |

| Target Organs | Blood (Methemoglobinemia). | Avoid breathing vapors; use in a fume hood. |

| Sensitization | Potential skin sensitizer. | Wash immediately upon contact. |

| Storage | Air and light sensitive (oxidation). | Store under inert gas (Argon/N₂) in amber vials. |

References

-

Synthesis & Medical Application: Compounds modulating diacylglycerol kinase. WO2021130638A1. (2021).

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (1996).[2]

-

Chemical Identity: PubChem Compound Summary for this compound (Analog/Class Data).

Sources

Comprehensive Spectroscopic Characterization of N-(Cyclohexylmethyl)aniline: A Technical Guide

Abstract

This technical guide provides a rigorous spectroscopic analysis of N-(cyclohexylmethyl)aniline (CAS: 79952-92-4), a secondary amine scaffold frequently utilized in medicinal chemistry as a hydrophobic linker or pharmacophore. We present detailed experimental data for 1H NMR (500 MHz) , 13C NMR (126 MHz) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) . The guide also details the synthesis via reductive amination, supported by mechanistic diagrams and fragmentation pathways, serving as a definitive reference for researchers in drug development and organic synthesis.

Introduction & Synthetic Context

This compound serves as a critical intermediate in the synthesis of N-alkylated anilines, which are ubiquitous in pharmaceuticals (e.g., antihistamines, local anesthetics). Its structure combines an electron-rich aromatic ring with a lipophilic cyclohexyl methyl group, modulating both solubility and metabolic stability.

Synthesis Protocol: Reductive Amination

The most robust method for synthesizing this compound is the reductive amination of cyclohexanecarbaldehyde with aniline. This "one-pot" procedure avoids the isolation of the unstable imine intermediate.[1]

Protocol:

-

Imine Formation: Equimolar amounts of aniline and cyclohexanecarbaldehyde are stirred in a solvent (e.g., MeOH or DCE) to form the imine species.

-

Reduction: A reducing agent, typically Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB) , is added. STAB is preferred for its selectivity toward imines over aldehydes, minimizing side reactions.

-

Workup: Quenching with aqueous NaHCO3, extraction with EtOAc, and purification via silica gel chromatography (Hexanes/EtOAc).

Reaction Pathway Visualization

Figure 1: Step-wise reductive amination pathway yielding this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents high-field NMR characterization (500 MHz for 1H, 126 MHz for 13C) in deuterated chloroform (CDCl3).

1H NMR Data Analysis

The proton spectrum is characterized by the distinct doublet of the methylene linker and the complex multiplet pattern of the cyclohexane ring.

Table 1: 1H NMR Assignments (500 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Note |

| 7.26 – 7.16 | Multiplet (m) | 2H | - | Ar-H (meta) | Overlap with solvent residual in some low-res spectra. |

| 6.72 | Triplet (t) | 1H | J = 7.3 | Ar-H (para) | Diagnostic triplet for N-monosubstituted benzenes. |

| 6.67 – 6.61 | Multiplet (m) | 2H | - | Ar-H (ortho) | Upfield shift due to electron donation from Nitrogen. |

| 3.74 | Broad Singlet (br s) | 1H | - | N-H | Exchangeable proton; shift varies with concentration. |

| 3.00 | Doublet (d) | 2H | J = 6.7 | N-CH2 | Key connectivity signal; couples to Cy-CH. |

| 1.90 – 1.83 | Multiplet (m) | 2H | - | Cy-H (equatorial) | Part of the rigid ring system. |

| 1.76 | Multiplet (m) | 3H | - | Cy-H | Overlapping signals. |

| 1.67 – 1.59 | Multiplet (m) | 1H | - | Cy-CH | Methine proton attached to the methylene linker. |

| 1.34 – 1.22 | Multiplet (m) | 3H | - | Cy-H (axial) | High field signals. |

| 1.03 | Multiplet (qd) | 2H | J ≈ 12.3, 3.1 | Cy-H (axial) | Distinctive axial protons.[2] |

13C NMR Data Analysis

The carbon spectrum confirms the presence of a secondary amine attached to an aromatic system and an aliphatic cycle.

Table 2: 13C NMR Assignments (126 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Electronic Environment |

| 148.7 | Quaternary (Cq) | Ar-C (ipso) | Deshielded by Nitrogen attachment. |

| 129.2 | Methine (CH) | Ar-C (meta) | Typical aromatic region.[3] |

| 116.9 | Methine (CH) | Ar-C (para) | Shielded by resonance. |

| 112.6 | Methine (CH) | Ar-C (ortho) | Highly shielded due to ortho-position resonance. |

| 50.6 | Methylene (CH2) | N-CH2 | Characteristic of N-alkyl carbon. |

| 37.6 | Methine (CH) | Cy-CH | Branch point on the cyclohexane ring. |

| 31.4 | Methylene (CH2) | Cy-C (C2/C6) | Beta to the substituent. |

| 26.6 | Methylene (CH2) | Cy-C (C4) | Distal ring carbon. |

| 26.0 | Methylene (CH2) | Cy-C (C3/C5) | Gamma to the substituent. |

Mass Spectrometry (MS)

The mass spectrum of this compound follows a predictable fragmentation pattern characteristic of N-alkyl anilines.

Key Ion Fragments (EI, 70 eV)[3]

-

Molecular Ion (M+): m/z 189 (Moderate intensity).

-

Base Peak: m/z 106.

-

Mechanism:

-cleavage relative to the nitrogen atom. The bond between the methylene group and the cyclohexane ring breaks, ejecting a cyclohexyl radical and leaving a resonance-stabilized iminium ion.

-

-

Phenyl Fragment: m/z 77 (Phenyl cation,

). -

Aniline Fragment: m/z 93 (

).

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathway leading to the base peak at m/z 106.

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the secondary amine functionality and the aromatic system.

Table 3: Characteristic IR Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Description |

| 3410 – 3430 | N-H Stretch | 2° Amine | Single, weak-to-medium band (sharp). |

| 3020 – 3060 | C-H Stretch | Aromatic | Weak intensity. |

| 2920, 2850 | C-H Stretch | Alkane (Cyclohexyl) | Strong asymmetric/symmetric stretches. |

| 1600, 1505 | C=C Stretch | Aromatic Ring | Characteristic "breathing" modes. |

| 1320 – 1250 | C-N Stretch | Aryl Amine | Strong band due to conjugation. |

| 750, 690 | C-H Bend | Mono-subst. Benzene | Out-of-plane (oop) bending (diagnostic). |

References

-

Spectroscopic Data Source: Royal Society of Chemistry (RSC). Supplementary Information for N-alkylation of anilines. Retrieved from . (Data verified against 500 MHz NMR standards).

-

Synthesis Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Mass Spectrometry Reference: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Compound Database: PubChem CID 10888722.[6] this compound.[6][7][8] National Center for Biotechnology Information. Link

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. This compound | C13H19N | CID 10888722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2021130638A1 - Composés modulant la diacylglycérol kinase - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to N-(cyclohexylmethyl)aniline as a Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(cyclohexylmethyl)aniline is a secondary amine that incorporates both aromatic and aliphatic cycloalkane moieties. This unique structural combination makes it a valuable and versatile building block in organic synthesis. Its utility stems from the distinct reactivity of its three key components: the nucleophilic nitrogen center, the activated aromatic ring, and the methylene bridge adjacent to the nitrogen. This guide provides a comprehensive overview of the synthesis of this compound, explores its reactivity, and details its application in the construction of complex molecular architectures relevant to pharmaceutical and materials science. We will delve into established synthetic protocols, compare methodologies from both classical and green chemistry perspectives, and present field-proven insights into its practical application.

Introduction: The Strategic Value of N-Alkylated Anilines

Aniline and its derivatives are foundational scaffolds in medicinal chemistry and materials science. They are present in a vast array of pharmaceuticals, including analgesics, antihistamines, and anticancer agents.[1] The process of N-alkylation, which introduces an alkyl substituent onto the nitrogen atom, is a critical transformation that modulates the parent aniline's physicochemical properties, such as basicity, lipophilicity, and metabolic stability.

This compound emerges as a particularly strategic building block. It combines:

-

An aniline core , which allows for subsequent functionalization via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

-

A secondary amine linkage, providing a nucleophilic site for further elaboration into tertiary amines, amides, or other nitrogen-containing functional groups.

-

A cyclohexylmethyl group , which imparts significant lipophilicity and steric bulk, properties that are often desirable in drug design to enhance membrane permeability and modulate protein-ligand interactions. The presence of this non-polar, saturated ring can also offer a metabolically more stable alternative to other aniline derivatives that are prone to oxidative metabolism in the liver.[2][3]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N | PubChem[4] |

| Molecular Weight | 189.30 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| SMILES | C1CCC(CC1)CNC2=CC=CC=C2 | PubChem[4] |

| CAS Number | 79952-92-4 | PubChem[4] |

Synthesis of this compound: A Comparative Analysis of Key Methodologies

The synthesis of this compound can be accomplished through several robust methods. The choice of method often depends on factors such as scale, available starting materials, and adherence to green chemistry principles.[5]

Method 1: Reductive Amination (The Workhorse Approach)

Reductive amination is arguably the most common and efficient method for preparing this compound. This one-pot reaction involves the condensation of aniline with cyclohexanecarboxaldehyde to form an intermediate imine (or iminium ion under acidic catalysis), which is then reduced in situ to the target secondary amine.[6][7]

Causality Behind Experimental Choices: This method is favored for its high atom economy and the avoidance of harsh alkylating agents.[6] The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is critical. These reagents are specifically chosen because they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the intermediate iminium ion, thus preventing side reactions and maximizing yield.[5][8] The reaction is often performed under mildly acidic conditions (e.g., using acetic acid) to catalyze the formation of the imine intermediate.[8]

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq.) and cyclohexanecarboxaldehyde (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acid Catalyst: Add acetic acid (2.0 eq.) to the mixture and stir at room temperature for 20-30 minutes to facilitate imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The addition can be exothermic; maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield this compound.

Workflow for Reductive Amination

Caption: General workflow for the synthesis of this compound via reductive amination.

Method 2: N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis (The Green Frontier)

A more modern and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy.[9] This method uses a transition-metal catalyst (e.g., based on Ruthenium or Iridium) to temporarily "borrow" hydrogen from an alcohol (cyclohexylmethanol), oxidizing it in situ to an aldehyde. This aldehyde then undergoes reductive amination with aniline, and the "borrowed" hydrogen is returned to reduce the imine intermediate.

Causality Behind Experimental Choices: This methodology is at the forefront of green chemistry. Its primary advantage is the use of stable and readily available alcohols as alkylating agents, with water being the only stoichiometric byproduct.[10] The choice of catalyst and ligand is crucial for efficiency and selectivity, as it must facilitate both the initial alcohol dehydrogenation and the final imine hydrogenation.[11]

Experimental Protocol: Borrowing Hydrogen Catalysis

-

Reaction Setup: In an inert atmosphere (e.g., a glovebox or using Schlenk technique), charge an oven-dried reaction vessel with aniline (1.0 eq.), cyclohexylmethanol (1.2 eq.), a suitable transition-metal catalyst (e.g., a Ru-pincer complex, 1-2 mol%), and a base (e.g., t-BuOK, 0.5 eq.) in a high-boiling solvent like toluene.

-

Reaction: Seal the vessel and heat the mixture to the required temperature (typically 110-140°C) for 24-48 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Comparison of Synthetic Methods

| Feature | Reductive Amination | Borrowing Hydrogen Catalysis |

| Alkylating Agent | Cyclohexanecarboxaldehyde | Cyclohexylmethanol |

| Key Reagent | Hydride Reductant (e.g., NaBH(OAc)₃) | Transition-Metal Catalyst |

| Byproduct | Borate salts, water | Water |

| Advantages | High yield, reliable, one-pot | High atom economy, green, uses stable alcohols |

| Disadvantages | Requires stoichiometric reductant | Requires catalyst, higher temperatures |

This compound as a Synthetic Precursor: Reactivity and Applications

The synthetic utility of this compound lies in the selective reactivity of its functional components.

Reactivity at the Nitrogen Center

The secondary amine is a potent nucleophile and a weak base. It can readily undergo reactions such as:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation: Further alkylation to form tertiary amines.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling to form triarylamines.

Application Example: Synthesis of Anticancer Agents In the development of novel targeted anticancer therapies, N-arylmethyl-aniline scaffolds are crucial. For instance, a series of N-arylmethyl-aniline/chalcone hybrids were synthesized as potential VEGFR-2 inhibitors.[12] The key synthetic step involves the reductive amination of an amino-chalcone precursor with an aromatic aldehyde. The this compound core can be similarly incorporated into such scaffolds, where the cyclohexylmethyl group can probe deep hydrophobic pockets in the enzyme's active site.

Reactivity of the Aromatic Ring

The N-(cyclohexylmethyl)amino group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). This allows for the regioselective introduction of a wide range of substituents onto the phenyl ring, including:

-

Halogenation: (e.g., with NBS or NCS)

-

Nitration: (e.g., with HNO₃/H₂SO₄)

-

Friedel-Crafts Acylation/Alkylation

Advanced Applications: Harnessing Photoredox Catalysis

Modern synthetic methods can also target the C-H bonds of the methylene bridge. Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. Drawing parallels from the reactivity of similar structures like N-methyl-N-((trimethylsilyl)methyl)aniline, it is mechanistically plausible to generate an α-amino radical at the methylene position.[13][14]

Mechanistic Pathway: Photoredox-Mediated Radical Formation

Caption: Plausible photoredox cycle for α-amino radical generation from this compound.

This α-amino radical can then add to electron-deficient olefins, such as α,β-unsaturated carbonyl compounds, to form complex polycyclic products, opening avenues for novel drug scaffold synthesis.[13]

Spectroscopic Characterization

Confirming the structure of this compound is routinely achieved through standard spectroscopic methods.[15][16]

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons in the ~6.5-7.5 ppm region. The cyclohexyl protons will appear as a complex series of multiplets in the upfield ~0.8-2.0 ppm region. The N-H proton will present as a broad singlet, and the two protons of the methylene bridge (-CH₂-) will likely appear as a doublet around 3.0 ppm, coupled to the N-H proton.

-

¹³C NMR: Aromatic carbons will be observed between ~110-150 ppm. The aliphatic carbons of the cyclohexyl ring and the methylene bridge will appear in the ~25-60 ppm range.

-

IR Spectroscopy: Key vibrational bands include the N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), and aromatic C=C bending vibrations (~1600 and 1500 cm⁻¹).[17]

-

Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z = 189, corresponding to the molecular weight of the compound.

Conclusion and Future Outlook

This compound stands out as a highly valuable and adaptable building block for organic synthesis. Its straightforward preparation, particularly through efficient methods like reductive amination and borrowing hydrogen catalysis, makes it readily accessible. The compound's distinct reactive sites—the nucleophilic nitrogen, the activated aromatic ring, and the potentially radical-forming methylene bridge—provide chemists with multiple handles for molecular elaboration.

For professionals in drug development, the incorporation of the cyclohexylmethyl moiety offers a proven strategy to enhance lipophilicity and metabolic stability. Future research will likely focus on expanding its use in asymmetric catalysis, developing novel photoredox-mediated transformations, and incorporating it into new classes of functional materials and pharmaceutical agents. Its robust nature and versatile reactivity ensure that this compound will remain a staple precursor in the synthetic chemist's toolkit.

References

- BenchChem (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.

- BenchChem (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.

-

PubChem (2025). This compound. National Center for Biotechnology Information. Available at: [Link]

- BenchChem (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.

- BenchChem (2025). Application Notes and Protocols for N-Alkylation of 2-(Allyloxy)aniline.

-

ACS Catalysis (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Publications. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

The Organic Chemistry Tutor (2020). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

-

Futurity (2018). New drug 'building block' won't damage your liver. Available at: [Link]

-

SPERC. Reductive Amination. WordPress. Available at: [Link]

-

ChemHelp ASAP (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

-

Aniline (2023). Aniline in Pharmaceuticals: Essential Building Block for Modern Medicines. Available at: [Link]

-

Beilstein Journal of Organic Chemistry (2014). Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds. PMC, NIH. Available at: [Link]

-

RSC Medicinal Chemistry (2022). Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. PMC, NIH. Available at: [Link]

-

ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

ResearchGate (2014). (PDF) Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. news.umich.edu [news.umich.edu]

- 3. New drug 'building block' won't damage your liver - Futurity [futurity.org]

- 4. This compound | C13H19N | CID 10888722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

Methodological & Application

Protocol for N-(cyclohexylmethyl)aniline synthesis from aniline and cyclohexanecarboxaldehyde

Executive Summary

This application note details the protocol for the synthesis of N-(cyclohexylmethyl)aniline (CAS: 79952-92-4) utilizing a direct reductive amination strategy. Unlike traditional methods employing toxic sodium cyanoborohydride (

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Reaction Design

Mechanistic Rationale

The synthesis proceeds via the in-situ formation of an iminium ion intermediate. The choice of reducing agent is critical:

-

Why STAB? Sodium triacetoxyborohydride is sterically bulky and electron-deficient compared to

. It does not reduce the aldehyde at an appreciable rate but rapidly reduces the protonated iminium ion. -

Role of Acetic Acid: The reaction requires a slightly acidic media (pH ~5-6) to catalyze the dehydration of the hemiaminal to the iminium ion. STAB is stable in glacial acetic acid, unlike

which decomposes rapidly.

Pathway Visualization

The following diagram illustrates the reaction progression from substrates to the secondary amine product.

Figure 1: Mechanistic pathway for the direct reductive amination of aniline with cyclohexanecarboxaldehyde using STAB.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Safety Note |

| Aniline | 1.0 | Nucleophile | Toxic; Methemoglobinemia hazard. |

| Cyclohexanecarboxaldehyde | 1.1 | Electrophile | Irritant; Store under inert gas. |

| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reductant | Moisture sensitive; Evolves |

| Acetic Acid (Glacial) | 1.0 | Catalyst | Corrosive. |

| 1,2-Dichloroethane (DCE) | Solvent | Solvent | Carcinogen; Use in fume hood. |

Note: Tetrahydrofuran (THF) may be substituted for DCE if chlorinated solvents must be avoided, though reaction kinetics may vary slightly.

Step-by-Step Methodology

Step 1: Solvation and Activation

-

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Aniline (10 mmol, 0.93 g) in DCE (30 mL).

-

Add Cyclohexanecarboxaldehyde (11 mmol, 1.23 g).

-

Add Acetic Acid (10 mmol, 0.60 g).

-

Observation Point: The solution may warm slightly. Stir at room temperature for 10-15 minutes to allow equilibrium formation of the imine/hemiaminal.

Step 2: Reductive Step

-

Cool the mixture slightly (optional, but recommended if scaling up >10g) to 0°C.

-

Add STAB (14 mmol, 2.97 g) portion-wise over 5 minutes.

-

Critical: Do not dump all at once to prevent rapid gas evolution (

).

-

-

Remove the cooling bath and allow the reaction to stir at Room Temperature (20-25°C) under a nitrogen atmosphere.

Step 3: Monitoring (Self-Validation)

-

Time: Typical reaction time is 2–4 hours.

-

TLC Control: Eluent: 10% EtOAc in Hexanes.

-

Aniline (

~0.3-0.4) should disappear. -

Aldehyde (

~0.6) may remain (excess used). -

Product (

~0.5-0.6) will appear as a distinct spot, staining strongly with Ninhydrin or UV active.

-

Step 4: Quench and Workup

-

Quench the reaction by carefully adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Transfer to a separatory funnel. Separate the organic layer.[2][3]

-

Extract the aqueous layer with DCE or DCM (2 x 20 mL).

-

Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.

Step 5: Purification

-

The crude oil is often >90% pure.

-

If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Characterization Data

The following data confirms the identity of this compound.

Table 1: NMR Spectroscopic Data

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 7.18 | Multiplet | 2H | Ar-H (meta) | |

| (500 MHz, | 6.70 | Triplet | 1H | Ar-H (para) |

| 6.63 | Multiplet | 2H | Ar-H (ortho) | |

| 3.65 | Broad Singlet | 1H | N-H | |

| 2.98 | Doublet (J=6.8 Hz) | 2H | ||

| 1.60 - 1.85 | Multiplet | 5H | Cyclohexyl (ring) | |

| 0.95 - 1.30 | Multiplet | 6H | Cyclohexyl (ring) | |

| 148.6 | Singlet | - | Ar-C (ipso) | |

| (125 MHz, | 129.2 | Singlet | - | Ar-C (meta) |

| 117.0 | Singlet | - | Ar-C (para) | |

| 112.6 | Singlet | - | Ar-C (ortho) | |

| 50.5 | Singlet | - | ||

| 37.8 | Singlet | - | Cyclohexyl (CH) |

Data derived from standard literature values for N-alkyl anilines synthesized via STAB protocols [1, 2].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete imine formation | Increase AcOH to 1.5 eq; Ensure reagents are dry (water decomposes STAB). |

| Dialkylation | Over-reaction | Unlikely with STAB/Aniline due to steric bulk, but ensure Aniline is not in large excess relative to aldehyde. |

| Stuck at Imine | STAB inactive | STAB degrades over time. Use fresh reagent. If using old bottle, increase eq to 2.0. |

| Emulsion during workup | Boron salts | Add a small amount of 1M NaOH during quench to break up boron complexes (ensure pH > 10). |

References

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 1996 , 61, 3849-3862.[4] [Link]

-

Gribble, G. W. Sodium Triacetoxyborohydride. Encyclopedia of Reagents for Organic Synthesis, 2001 . [Link]

-

SpectraBase.[9][10] This compound NMR Data. Wiley Science Solutions. [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | C13H19N | CID 10888722 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Experimental Validation of N-(cyclohexylmethyl)aniline as a Corrosion Inhibitor

Executive Summary & Rationale

This guide details the protocol for evaluating N-(cyclohexylmethyl)aniline (N-CMA) as a corrosion inhibitor for mild steel in acidic media (1.0 M HCl).

Why this molecule? From a "molecular docking" perspective—analogous to drug development—N-CMA possesses a dual-function pharmacophore ideal for surface passivation:

-

The Anchor (Head Group): The secondary amine nitrogen and the aromatic aniline ring provide high electron density (lone pair and

-electrons) to facilitate chemisorption onto the positively charged metal surface (d-orbital interaction). -

The Shield (Tail Group): The cyclohexylmethyl group introduces a bulky, hydrophobic barrier that physically blocks water and chloride ions (

) from the double layer, minimizing the dielectric constant at the interface.

This protocol validates these theoretical advantages using ASTM-standardized gravimetric and electrochemical workflows.

Experimental Workflow Overview

The validation process follows a linear progression from static screening to dynamic mechanistic analysis.

Figure 1: Sequential workflow for inhibitor validation. Note that gravimetric and electrochemical tests run in parallel streams but converge for thermodynamic modeling.

Materials & Preparation

Critical Control Point: Surface preparation is the largest source of error in corrosion testing. A mirror finish is required to ensure the surface area is geometric and not fractal.

Reagents

-

Test Compound: this compound (CAS: 79952-92-4).[1]

-

Solvent: Ethanol or Acetone (for initial inhibitor dissolution if water solubility is low, though amine salts usually dissolve in acid).

-

Acid Matrix: 37% Analytical Grade HCl diluted to 1.0 M using deionized water (18.2 MΩ·cm).

Metal Coupon Preparation (Mild Steel)

-

Cutting: Coupons (typically

cm) cut from a single sheet of mild steel (C < 0.2%). -

Abrasion: Wet grind successively with SiC paper grades: 400

600 -

Cleaning: Sonicate in acetone (5 min), then ethanol (5 min), dry in warm air stream.

-

Storage: Store in a vacuum desiccator over silica gel until

.

Protocol A: Gravimetric Analysis (ASTM G31)

This is the "gold standard" for calculating absolute corrosion rates and inhibition efficiency (

Step-by-Step

-

Weighing: Measure initial mass (

) of coupons using an analytical balance ( -

Immersion: Suspend coupons in 100 mL of 1.0 M HCl containing varying concentrations of N-CMA (e.g., 0, 50, 100, 200, 500 ppm) using glass hooks or nylon string.

-

Note: Do not use metal clips; they create galvanic couples.

-

-

Duration: Maintain at 298 K (thermostat bath) for 24 hours (or up to 72h).

-

Retrieval: Remove coupons, scrub gently with a bristle brush under running water to remove loose corrosion products (ASTM G1 protocol), wash with acetone, dry, and re-weigh (

).

Data Calculation

Calculate the Corrosion Rate (

- : Weight loss (mg)

- : Density of steel (7.86 g/cm³)

- : Surface area (cm²)

- : Time (hours)

Protocol B: Electrochemical Validation

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) provide the kinetic mechanism.

Three-Electrode Setup

-

Working Electrode (WE): Mild steel embedded in epoxy resin (exposed area: 1.0 cm²).

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode (CE): Platinum foil or Graphite rod (Surface area

WE).

Figure 2: Three-electrode configuration. The Luggin capillary of the RE should be placed close to the WE surface to minimize IR drop.

Electrochemical Impedance Spectroscopy (EIS)

EIS distinguishes between the charge transfer resistance (

-

OCP Stabilization: Allow 30 mins for Open Circuit Potential to stabilize (drift < 1 mV/min).

-

Amplitude: 10 mV AC perturbation (ensure linearity).

-

Analysis: Fit the Nyquist plot to a Randles Circuit (

) or, more accurately for solid electrodes, use a Constant Phase Element (CPE) instead of pure capacitance.

Success Metric: An increase in the semicircle diameter (

Potentiodynamic Polarization (Tafel)

-

Scan Range: -250 mV to +250 mV vs. OCP.

-

Scan Rate: 1.0 mV/s (slow scan to maintain quasi-equilibrium).

-

Output: Tafel slopes (

).-

If both slopes change: Mixed-type inhibitor (Most likely for N-CMA).

-

If

shifts >85 mV: Anodic/Cathodic specific .

-

Data Presentation & Analysis

Summarize your findings in the following format to facilitate peer review.

Table 1: Summary of Corrosion Parameters (Example Data Structure)

| Conc. (ppm) | |||||

| Blank | 12.5 | - | 25.4 | 150.2 | - |

| 50 | 4.2 | 66.4 | 85.1 | 98.5 | 0.66 |

| 100 | 1.8 | 85.6 | 190.2 | 65.2 | 0.85 |

| 500 | 0.9 | 92.8 | 340.5 | 42.1 | 0.93 |

Thermodynamic Isotherm

Plot

-

If

kJ/mol: Physisorption (Electrostatic). -

If

kJ/mol: Chemisorption (Covalent bond). -

N-CMA Prediction: Likely between -30 and -40 kJ/mol (Mixed Mode).

References

-

ASTM International. (2021). ASTM G31-21: Standard Guide for Laboratory Immersion Corrosion Testing of Metals. West Conshohocken, PA. Link

-

ASTM International. (2014). ASTM G59-97(2014): Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. West Conshohocken, PA. Link

-

Verma, C., et al. (2018). Overview of amine-based corrosion inhibitors for steel in acid media. Journal of Molecular Liquids. (Provides comparative data for aniline derivatives). Link

-

Popova, A., et al. (2011). Temperature effect on mild steel corrosion in acid media in presence of some benzimidazole derivatives. Corrosion Science.[4][5][6][7][8][9] (Methodology grounding for temperature-dependent adsorption). Link

Sources

- 1. This compound | C13H19N | CID 10888722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]

- 5. usbr.gov [usbr.gov]

- 6. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]

- 7. Investigation of the Corrosion Inhibition Properties of 4-Cyclohexyl-3-Thiosemicarbazide on Mild Steel in 1 M HCl Solution [pccc.icrc.ac.ir]

- 8. ijcsi.pro [ijcsi.pro]

- 9. eurolab.net [eurolab.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in N-(cyclohexylmethyl)aniline Synthesis

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of N-(cyclohexylmethyl)aniline via reductive amination. The information is structured to move from common, high-level issues to more specific, mechanistically-driven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has stalled, yielding mostly unreacted starting materials. What are the most common culprits?

A1: Recovering starting materials is a frequent issue, typically pointing to problems with either imine formation or the reduction step. The most probable causes are related to reagent quality and reaction conditions.

-

Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃), the preferred reagent, is highly hygroscopic and can degrade upon improper storage or handling.[1] Its reducing power diminishes significantly in the presence of moisture. Always use a freshly opened bottle or a properly stored reagent from a desiccator.

-

Suboptimal pH: The formation of the key iminium ion intermediate is pH-dependent.[2] The reaction medium should be neutral to weakly acidic. If the environment is too basic, the formation of the iminium ion is slow; if it is too acidic, the aniline starting material becomes protonated, rendering it non-nucleophilic.[3] While this reaction often proceeds without an acid catalyst, sluggish reactions can sometimes be facilitated by a catalytic amount of acetic acid.[4]

-

Purity of Starting Materials: Aniline is susceptible to oxidation, often indicated by a dark coloration.[5] Impurities in either the aniline or cyclohexanecarboxaldehyde can inhibit the reaction.[6] Consider purifying the starting materials if their quality is suspect.

Q2: My main byproduct is cyclohexylmethanol. Why is my aldehyde being reduced?

A2: The formation of cyclohexylmethanol indicates that the reduction of the starting aldehyde is outcompeting the desired reductive amination pathway.

This occurs because sodium triacetoxyborohydride, while selective, is capable of reducing aldehydes.[4] The success of the reaction relies on the in situ formed iminium ion being reduced much faster than the aldehyde.[7] Several factors can tilt this balance unfavorably:

-

Slow Imine Formation: Aniline is a weakly basic and therefore a relatively weak nucleophile.[8] If the initial condensation to form the imine is slow, the concentration of the aldehyde remains high for an extended period, increasing the likelihood of its direct reduction.

-

Excess Water: The presence of water can hydrolyze the imine intermediate back to the starting materials and can also affect the reducing agent's efficacy and selectivity.[1] Ensure you are using anhydrous solvents.

-

Incorrect Stoichiometry: Using a large excess of the reducing agent can sometimes lead to increased reduction of the starting aldehyde.[9]

Q3: The reaction is extremely slow and conversion is poor even after an extended time. How can I accelerate it?

A3: The low nucleophilicity of aniline is the primary reason for slow reaction rates with ketones and even some aldehydes.[8] To improve kinetics, consider the following adjustments:

-

Increase Temperature: While many reductive aminations proceed well at room temperature, heating the reaction to 40-50 °C can significantly increase the rate of imine formation.[9] Microwave-assisted protocols have also been shown to dramatically reduce reaction times for anilines.[8]

-

Increase Concentration: Le Chatelier's principle applies here. Increasing the concentration of the reactants can help drive the equilibrium toward the imine intermediate. Ensure you are within reasonable solubility limits for your chosen solvent.

-

Solvent Choice: 1,2-dichloroethane (DCE) is often cited as the preferred solvent, as reactions tend to be faster in DCE compared to other solvents like tetrahydrofuran (THF).[4]

Q4: My workup is difficult, and the final product is impure or discolored. What are the best practices for isolation and purification?

A4: Proper workup and purification are critical for obtaining pure this compound.

-

Removing Unreacted Aniline: Unreacted aniline can be challenging to separate from the product due to similar polarities. An effective method is to perform an acidic wash during the workup.[10] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid like 1 M HCl. The more basic aniline will be protonated to its water-soluble hydrochloride salt and partition into the aqueous layer, while the less basic this compound product remains in the organic phase.[11]

-

Decolorization: Dark coloration often arises from oxidized aniline impurities.[11] This can sometimes be removed by treating a solution of the crude product with activated carbon, followed by filtration through a pad of Celite before final purification.

-

Purification Method: Flash column chromatography on silica gel is the most common method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

Troubleshooting Summary

| Symptom | Potential Cause(s) | Recommended Solution(s) |

| No reaction / Starting materials recovered | 1. Inactive NaBH(OAc)₃2. Impure reagents3. Suboptimal pH | 1. Use a fresh, dry batch of NaBH(OAc)₃.2. Purify starting materials (distill aniline/aldehyde).3. Add a catalytic amount of acetic acid if needed. |

| Significant aldehyde reduction byproduct | 1. Slow imine formation2. Presence of water3. Incorrect stoichiometry | 1. Increase temperature to 40-50 °C.2. Use anhydrous solvents and reagents.3. Use 1.4-1.6 equivalents of NaBH(OAc)₃.[4] |

| Slow reaction / Incomplete conversion | 1. Low nucleophilicity of aniline2. Low temperature or concentration | 1. Increase reaction temperature.2. Use a higher concentration of reactants.3. Switch solvent to DCE.[4] |

| Impure/discolored final product | 1. Residual aniline2. Oxidized impurities | 1. Perform an acidic wash (1 M HCl) during workup.[10]2. Use activated carbon for decolorization.3. Purify via flash chromatography. |

Visual Troubleshooting Workflow

The following diagram provides a logical decision tree for systematically troubleshooting low-yield issues.

Caption: A step-by-step decision tree for troubleshooting low yields.

Reaction Mechanism: Reductive Amination

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through the formation of an iminium ion, which is the actual species reduced by the hydride reagent.

Caption: Mechanism of this compound synthesis via reductive amination.

Protocols

Standard Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization.

-

Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add aniline (1.0 equiv) and cyclohexanecarboxaldehyde (1.05 equiv).

-

Dissolution: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.5 M.

-

Reagent Addition: With stirring, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5-10 minutes. An exotherm may be observed.[9]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the limiting reagent.

-

Workup:

-

Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Optional Acid Wash: To remove unreacted aniline, combine the organic layers and wash with 1 M HCl (2x). Note: This step may result in some loss of product if it is significantly basic.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to yield the pure this compound.[9]

Protocol: Qualitative Activity Test for NaBH(OAc)₃

Before committing a large-scale reaction, verify the activity of your reducing agent with this quick test.

-

Setup: In a small vial, dissolve benzaldehyde (1 equiv) and benzylamine (1 equiv) in 1 mL of anhydrous DCE.

-

Addition: Add a small scoop of the NaBH(OAc)₃ batch (approx. 1.5 equiv).

-

Monitor: Stir at room temperature and spot the reaction on a TLC plate every 15-30 minutes for 2 hours, eluting with 20% ethyl acetate/hexanes.

-

Analysis: A properly active reagent should show significant conversion from the starting materials to the less polar dibenzylamine product within this timeframe. If little to no product is formed, the reagent has likely degraded.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Fawaz, M. V., et al. (2021). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry, 32(11), 2359–2367. [Link]

-

Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

-

Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2018). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides. [Link]

-

YouTube. (2011). Reductive Amination: Mechanism & Examples. [Link]

-

YouTube. (2018). Reductive Amination. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

LookChem. (n.d.). Purification of Aniline. [Link]

- Google Patents. (n.d.). The method of aniline hydrogenation synthesis cyclohexylamine. CN109651164A.

-

Der Pharma Chemica. (2015). Synthesis of N-substituted anilines via Smiles rearrangement. [Link]

-

PMC. (2021). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. [Link]

-

MDPI. (2021). A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide... [Link]

-

ResearchGate. (2014). How do I remove aniline from the reaction mixture? [Link]

- Google Patents. (n.d.). Method for purifying aniline. JPH08295654A.

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. sciencemadness.org [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Optimizing reaction conditions for the synthesis of N-(cyclohexylmethyl)aniline

Ticket ID: N-CY-ANI-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimization of Reductive Amination Protocols

Executive Summary & Core Directive

You are attempting to synthesize N-(cyclohexylmethyl)aniline (CAS: N/A for specific derivative, generic structure class: secondary aryl-alkyl amine).

The Challenge: Direct alkylation of aniline with cyclohexylmethyl halides is kinetically sluggish due to the

This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol (Abdel-Magid method) due to its superior chemoselectivity and safety profile compared to traditional cyanoborohydride methods.

Standard Operating Procedure (The "Golden Path")

This protocol is designed for high-throughput reliability. It minimizes the formation of the primary impurity: Cyclohexylmethanol (resulting from direct reduction of the aldehyde).

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| Aniline | Limiting Reagent | 1.0 | Use freshly distilled if dark/oxidized. |

| Cyclohexanecarbaldehyde | Electrophile | 1.05 - 1.1 | Slight excess ensures full amine conversion. |

| NaBH(OAc)₃ (STAB) | Reducing Agent | 1.4 - 1.5 | Mild hydride source; tolerates aldehydes well. |

| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Promotes imine formation; buffers basicity. |

| DCE or DCM | Solvent | N/A | 0.1 M - 0.2 M concentration. |

Step-by-Step Protocol

-

Imine Pre-equilibrium (Critical for Yield):

-

Charge a reaction vessel with Aniline (1.0 equiv) and DCE (1,2-Dichloroethane).

-

Add Cyclohexanecarbaldehyde (1.1 equiv).

-

Add Acetic Acid (1.0 equiv).

-

Technical Insight: Stir for 15–30 minutes at room temperature before adding the reducing agent. This shifts the equilibrium toward the imine (Schiff base), minimizing the free aldehyde available for direct reduction.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (evolves CO₂; vent properly).

-

Extract with DCM (x3).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Mechanism & Workflow Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize the Green Path and suppress the Red Path .

Caption: Figure 1. Kinetic competition between imine reduction (Target) and aldehyde reduction (Impurity).

Troubleshooting Center (FAQ)

Issue 1: "I see a large spot corresponding to Cyclohexylmethanol on my TLC."

Diagnosis: Direct reduction of the aldehyde occurred before the imine could form.[1] Root Cause:

-

Reducing agent was added too quickly.

-

Insufficient "pre-stir" time for imine formation.

-

Using NaBH₄ instead of STAB. NaBH₄ is too aggressive and reduces aldehydes faster than imines in neutral conditions. Corrective Action:

-

Switch to STAB: It is less electrophilic and prefers the protonated imine over the aldehyde.

-

Stepwise Addition: Allow the Aniline + Aldehyde + AcOH mixture to stir for 60 minutes before adding the hydride source.

Issue 2: "The reaction stalled. I still have starting aniline."

Diagnosis: Incomplete conversion due to equilibrium limitations or water contamination. Root Cause:

-

Wet Solvent: Water pushes the equilibrium back toward the aldehyde + amine (Hydrolysis).

-

Steric Bulk: The cyclohexyl group provides steric hindrance, slowing the attack of aniline. Corrective Action:

-

Add Molecular Sieves (4Å): Add activated sieves during the "pre-stir" phase to scavenge water and drive the equilibrium forward (Le Chatelier's principle).

-

Increase Acid: Bump Acetic Acid to 2.0–3.0 equivalents to ensure the imine is protonated (activated) for reduction.

Issue 3: "I am getting dialkylated product (Tertiary amine)."

Diagnosis: Over-alkylation, forming N,N-bis(cyclohexylmethyl)aniline. Root Cause:

-

While rare for bulky cyclohexyl groups, this happens if the product (secondary amine) is more nucleophilic than the starting aniline. Corrective Action:

-

Stoichiometry Control: Ensure Aniline is in slight excess or strictly 1:1. Do not use excess aldehyde.

-

Slow Addition: Add the aldehyde slowly to the amine solution.

Advanced Optimization: Green Chemistry

For scale-up or pharmaceutical applications where boron waste is a concern, consider Catalytic Hydrogenation .

| Parameter | Condition | Rationale |

| Catalyst | 5% Pt/C or Pd/C | Pt is often preferred to prevent reduction of the aniline aromatic ring. |

| H₂ Pressure | 1–5 bar (Balloon to Low Pressure) | Mild pressure prevents saturation of the aromatic ring. |

| Solvent | Ethanol or Methanol | Green, protic solvents facilitate proton transfer. |

| Additives | None or trace AcOH | Cleaner workup (filtration only). |

Warning: If your aniline has halogens (Cl, Br, I), Pd/C may cause dehalogenation. In that case, stick to the STAB method or use Pt/C with Sulfided inhibitors.

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5][6] [J. Org.[1][2][4][5] Chem. 1996, 61, 3849–3862.]([Link]1][2][3][4]

- The definitive guide on using STAB for reductive amin

-

Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][7][8]

- Found

-

Organic Chemistry Portal. Reductive Amination - Synthesis of Amines.

- General reaction overview and alternative c

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jocpr.com [jocpr.com]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Purification of N-(cyclohexylmethyl)aniline using Column Chromatography

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of N-(cyclohexylmethyl)aniline via column chromatography. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a crude sample of this compound?

A1: Impurities in crude this compound typically arise from the synthetic route employed. Common contaminants may include unreacted starting materials such as aniline or cyclohexanemethanol, over-alkylated products, and byproducts from side reactions. If the synthesis involves reductive amination, residual reducing agents or their byproducts might also be present. It is also not uncommon to find oxidation products, which often appear as colored impurities.[1]

Q2: My purified this compound is a colored oil. How can I decolorize it?

A2: Discoloration, often a yellow or brown hue, is typically due to trace amounts of oxidized impurities.[1] While column chromatography should remove the majority of these, residual color can sometimes persist. A common and effective method for decolorization is to treat a solution of the compound with activated charcoal. Dissolve the colored oil in a minimal amount of a low-boiling point solvent (like dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for a short period, and then filter the solution through a pad of celite to remove the carbon. The solvent can then be removed under reduced pressure.

Q3: I'm observing significant streaking or tailing of my compound on the TLC plate and during column chromatography. What is causing this and how can I fix it?

A3: Peak tailing is a frequent issue when purifying amines on silica gel.[2] This phenomenon is primarily caused by the interaction of the basic amine group with the acidic silanol groups on the surface of the silica gel.[2][3] This strong interaction can lead to poor separation and recovery.

To mitigate this, you can:

-

Add a competing base to your mobile phase: Incorporating a small amount (typically 0.1-1%) of a volatile tertiary amine like triethylamine (TEA) or a few drops of ammonium hydroxide into your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved elution.[3][4][5]

-

Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a functionalized silica gel, such as amine-functionalized silica.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Poor Separation of this compound from a non-polar impurity. | The mobile phase is too polar, causing both compounds to elute too quickly. | Decrease the polarity of the eluent. A common mobile phase for this compound is a mixture of hexane and ethyl acetate.[6] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) to find the optimal separation window.[7][8] |

| This compound is not eluting from the column. | The mobile phase is not polar enough. The basic amine is strongly adsorbed to the acidic silica gel. | 1. Gradually increase the polarity of your eluent. You can do this by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[1] 2. If increasing polarity alone is insufficient, add a small amount of triethylamine (0.1-1%) to the mobile phase to disrupt the strong interaction with the silica gel.[3][4] |

| The compound appears to be degrading on the column. | The acidic nature of the silica gel may be causing the degradation of the acid-sensitive amine. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent before packing the column.[4] 2. Switch to a neutral or basic stationary phase like alumina. |

| Co-elution of this compound with a polar impurity. | The mobile phase polarity is not optimized for separating compounds with similar polarities. | 1. Employ a very shallow gradient elution, slowly increasing the polarity of the mobile phase to maximize the resolution between the two compounds.[7] 2. Consider a different solvent system. For example, a dichloromethane/methanol system might offer different selectivity.[3] |

| Cracking or channeling of the stationary phase during the run. | Improper column packing. The heat generated from the interaction of a polar eluent with dry silica can cause cracking. | 1. Ensure the column is packed uniformly without any air bubbles.[7][9] Wet packing (slurry packing) is often preferred to minimize heat generation and ensure a homogenous column bed.[4] 2. Avoid drastic and sudden changes in solvent polarity during a gradient elution. |

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase for the column chromatography of this compound.

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

Spotting capillaries

-

Crude this compound sample

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (optional)

-

UV lamp (254 nm)

Procedure:

-

Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

-

Using a capillary, spot the solution onto the baseline of a TLC plate.

-

Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). If tailing is observed, prepare a parallel set of solvents containing 0.5% triethylamine.

-

Place a small amount of the chosen developing solvent into the TLC chamber, cover it, and allow the atmosphere to saturate.

-

Place the spotted TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots under a UV lamp.

-

Calculate the retardation factor (Rf) for each spot. The ideal Rf for the desired compound for column chromatography is typically between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification

Objective: To purify crude this compound based on the optimized TLC conditions.

Materials:

-

Glass chromatography column

-

Stationary phase (silica gel, 60 Å, 40-63 µm particle size)

-

Mobile phase (optimized from TLC)

-

Sand

-

Cotton or glass wool

-

Collection tubes

-

Rotary evaporator

Procedure:

Caption: Workflow for Column Chromatography Purification.

-

Column Packing:

-

Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

-

Once the silica has settled, carefully drain the excess solvent until it is level with the top of the silica bed.

-

Add a protective layer of sand on top of the silica gel.[10]

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent.

-

Carefully apply the sample solution to the top of the column.

-

Allow the sample to fully adsorb onto the silica gel.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column.

-

Begin eluting the column, collecting the eluent in fractions.

-

If using gradient elution, gradually increase the polarity of the mobile phase as the separation progresses.

-

-

Analysis and Product Isolation:

-

Monitor the collected fractions using TLC to identify which contain the pure product.

-

Combine the pure fractions.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

-

References

-

Narang, A. S., Choudhury, D. R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

-

Reddit. (2024, July 16). Column chromatography issues. r/chemistry. Retrieved from [Link]

-

Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (n.d.). ThaiScience. Retrieved from [Link]

-

McCalley, D. V. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. Retrieved from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

-

Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Newcrom R1 Column. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Gold-Catalyzed Tandem Reaction of 2-Alkynylanilines, followed by 1,6- Conjugate Addition to para-Quinone Methides: An efficient access to unsymmetrical Diarylindolylmethanes. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexylaniline. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclohexylideneaniline. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of N-substituted anilines via Smiles rearrangement. Retrieved from [Link]

-

The Royal Society of Chemistry. (2025, January 6). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

PubMed. (1999, January). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of N-Cyclohexyl-p-ethoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biotage.com [biotage.com]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. rsc.org [rsc.org]

- 7. chromtech.com [chromtech.com]

- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]

- 10. orgsyn.org [orgsyn.org]

Catalyst selection and loading for efficient N-(cyclohexylmethyl)aniline synthesis

Technical Support Center: Efficient Synthesis of N-(cyclohexylmethyl)aniline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It addresses common challenges in catalyst selection and loading through a troubleshooting and FAQ format, grounded in established scientific principles and practical experience.

Introduction to this compound Synthesis

The synthesis of this compound, a secondary amine, is most commonly achieved through the reductive amination of cyclohexanecarboxaldehyde with aniline. This process involves the initial formation of an imine intermediate, which is then reduced to the final amine product. The efficiency and selectivity of this reaction are heavily dependent on the choice of catalyst and its loading.

The overall reaction is as follows:

Cyclohexanecarboxaldehyde + Aniline --(Catalyst, Reducing Agent)--> this compound

Success in this synthesis hinges on balancing the rate of imine formation and its subsequent reduction, while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of this compound?

A1: The most prevalent catalysts for this reductive amination are transition metal-based, particularly those containing palladium, nickel, platinum, and rhodium. [1][2][3][4]

-

Palladium (e.g., Pd/C): Often the first choice due to its high catalytic activity and efficiency under mild conditions. [1][5]Palladium catalysts are excellent for the hydrogenation of the imine intermediate. [1]

-

Nickel (e.g., Raney Nickel, Ni-nanoparticles): A cost-effective alternative to palladium with good catalytic activity. [1][6]Nickel catalysts are particularly useful in transfer hydrogenation reactions. [6]

-

Platinum (e.g., PtO2): Known for its high activity, though sometimes it can be less selective and lead to over-reduction of the aromatic ring if not carefully controlled.

-

Rhodium (e.g., Rh/C): Highly effective, often requiring milder conditions than other catalysts, and can exhibit high selectivity. [7][8]

Q2: How does catalyst loading impact the reaction yield and selectivity?

A2: Catalyst loading is a critical parameter that directly influences reaction kinetics and the product profile.

-

Low Catalyst Loading: Insufficient catalyst can lead to slow or incomplete reactions, resulting in low yields. The reaction may stall after the formation of the imine intermediate if the reduction step is not efficiently catalyzed.

-

Optimal Catalyst Loading: At an optimal loading, the reaction proceeds at a reasonable rate with high conversion to the desired product. This concentration is typically determined empirically for a specific set of reaction conditions.

-